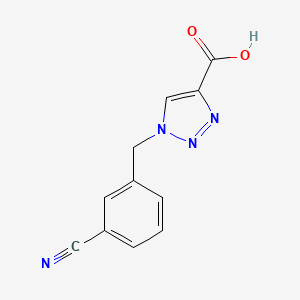
1-(3-cyanobenzyl)-1H-1,2,3-triazole-4-carboxylic acid
Overview
Description
The compound is a derivative of cyanobenzyl and triazole. Cyanobenzyl compounds are known to be used in various chemical reactions due to their reactivity . Triazoles are a class of five-membered ring compounds containing three nitrogen atoms, and they are known for their use in various fields such as medicinal chemistry .
Synthesis Analysis
While specific synthesis methods for “1-(3-cyanobenzyl)-1H-1,2,3-triazole-4-carboxylic acid” are not available, cyanobenzyl compounds have been synthesized from (NHC)PdBr2(pyridine) complexes and 2-aminopyridine . Additionally, coordination polymers have been synthesized through the self-assembly of 1,1’-bis(3-cyanobenzyl)-[4,4’-bipyridine]-1,1’-diium (H2bcbpy·2Cl) and pyromellitic acid (H4BTC) .Chemical Reactions Analysis
Cyanobenzyl compounds have been used in the synthesis of Pd-based complexes . They have also been used in the formation of coordination polymers .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its specific structure. For cyanobenzyl compounds, properties such as density, boiling point, and critical temperature have been evaluated .Scientific Research Applications
Supramolecular Coordination Polymer
This compound has been used in the synthesis of a novel multifunctional and multichromic organic supramolecular coordination polymer . This polymer shows photochromic behavior due to electron-transfer progress within 1s, because of the viologen radical formation .
Sensing Applications
The supramolecular coordination polymer synthesized using this compound can detect five different kinds of organic amines and display different color changes . This makes it a potential candidate for sensing applications.
Cancer Research
The supramolecular coordination polymer has also been studied for its ability to induce apoptosis of cervical cancer cells . This suggests potential applications in cancer research and treatment.
Synthesis of Pd-based Complexes
This compound has been used in the synthesis of Pd-based complexes bearing both 2-aminopyridine and N-heterocyclic carbene (NHC) ligands . The NHC ligand in these Pd-based complexes contains the 3-cyanobenzyl group .
Enzyme Inhibition
The Pd-based complexes synthesized using this compound have been tested for their inhibitor effects on some metabolic enzymes such as carbonic anhydrase and xanthine oxidase enzymes . The IC50 range for hCA I, hCA II, and XO were determined as 0.325–0.707, 0.238–0.636, and 0.576–1.693 μM, respectively . This suggests potential applications in the development of enzyme inhibitors.
Molecular Docking Studies
These Pd-based complexes have also been used in molecular docking studies to determine the binding mode of synthesized inhibitors . This could be useful in the development of effective medicine for XO .
Mechanism of Action
Cyanobenzyl group
The cyanobenzyl group in the compound is a common moiety in medicinal chemistry. It’s known that reactions at the benzylic position can be resonance stabilized . This means that removing a benzylic hydrogen results in a smaller energy gain (and thus requires less energy) than removing a ring hydrogen, since the latter destroys the aromaticity of the ring .
Safety and Hazards
properties
IUPAC Name |
1-[(3-cyanophenyl)methyl]triazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N4O2/c12-5-8-2-1-3-9(4-8)6-15-7-10(11(16)17)13-14-15/h1-4,7H,6H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYJGOATWMZOACW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C#N)CN2C=C(N=N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



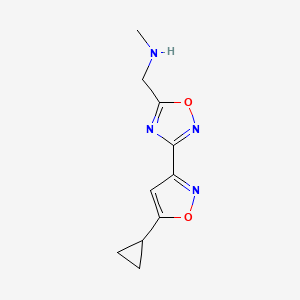

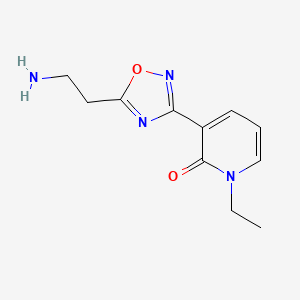
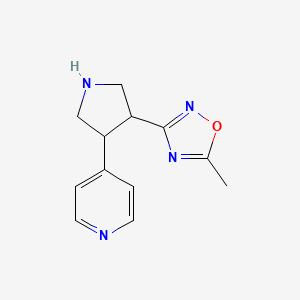

![3-(4-Bromophenyl)-1-oxa-2,4,8-triazaspiro[4.5]dec-2-ene](/img/structure/B1475738.png)
![4-(Methoxymethyl)-8-oxa-2-azaspiro[4.5]decane](/img/structure/B1475740.png)
![6-(2-aminoethyl)-1-propyl-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one](/img/structure/B1475742.png)
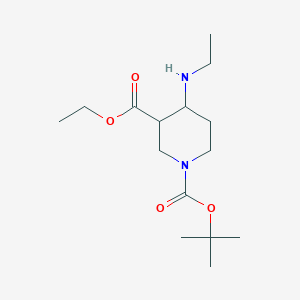

![3-(3-ethyl-8-oxo-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)propanoic acid](/img/structure/B1475748.png)


